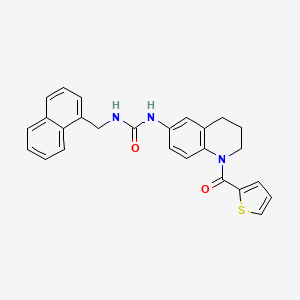![molecular formula C19H21N5O3S B2360386 N1-((1-(benzo[d]tiazol-2-il)piperidin-4-il)metil)-N2-(5-metilisoxazol-3-il)oxalamida CAS No. 1797284-71-9](/img/structure/B2360386.png)
N1-((1-(benzo[d]tiazol-2-il)piperidin-4-il)metil)-N2-(5-metilisoxazol-3-il)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
El anillo de tiazol en este compuesto contribuye a su actividad antioxidante. Los tiazoles se han investigado por su capacidad para eliminar radicales libres y proteger las células del estrés oxidativo. Los investigadores han explorado el potencial de derivados como nuestro compuesto para combatir el daño oxidativo, que está implicado en el envejecimiento, las enfermedades neurodegenerativas y el cáncer .
Actividad antimicrobiana y antifúngica
Los derivados de tiazol exhiben prometedoras propiedades antimicrobianas y antifúngicas. Nuestro compuesto puede inhibir el crecimiento de bacterias y hongos, lo que lo hace relevante para el desarrollo de fármacos en el tratamiento de enfermedades infecciosas. Los investigadores han estudiado su eficacia contra diversos patógenos, incluidas bacterias y levaduras .
Potencial antiviral
Los compuestos a base de tiazol también se han investigado por su actividad antiviral. Si bien los estudios específicos sobre nuestro compuesto son limitados, sus características estructurales sugieren posibles efectos antivirales. Los investigadores continúan explorando los tiazoles como candidatos para combatir infecciones virales .
Efectos neuroprotectores
La presencia del anillo de tiazol sugiere posibles propiedades neuroprotectoras. Los tiazoles pueden modular los sistemas de neurotransmisores, proteger las neuronas del daño y mejorar la función cognitiva. Aunque se necesitan más investigaciones, nuestro compuesto podría contribuir a la neuroprotección .
Actividad antitumoral y citotóxica
Los derivados de tiazol han mostrado promesa como agentes antitumorales. La estructura única de nuestro compuesto puede interferir con el crecimiento de las células cancerosas e inducir la apoptosis (muerte celular programada). Los investigadores han investigado los tiazoles por sus efectos citotóxicos contra diversas líneas de células cancerosas .
Potencial antiinflamatorio
La inflamación juega un papel crucial en diversas enfermedades. Los tiazoles, incluido nuestro compuesto, se han estudiado por sus efectos antiinflamatorios. Al modular las vías inflamatorias, pueden ofrecer beneficios terapéuticos en afecciones como la artritis, las enfermedades cardiovasculares y los trastornos autoinmunes .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-10-16(23-27-12)22-18(26)17(25)20-11-13-6-8-24(9-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,10,13H,6-9,11H2,1H3,(H,20,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRGTHPBRYXWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)
![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)
![1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)
![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)
![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
